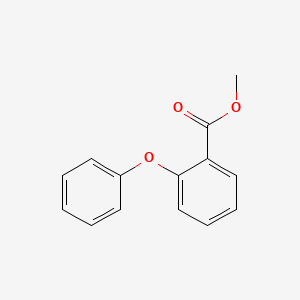

Methyl 2-phenoxybenzoate

Descripción general

Descripción

Methyl 2-phenoxybenzoate is an organic compound with the molecular formula C14H12O3This compound is a useful synthesis intermediate and is often used in the preparation of various derivatives that exhibit significant biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-phenoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2-phenoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs in an inert atmosphere and at room temperature. Another method involves the use of (trimethylsilyl)diazomethane and 2-phenoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound often involves the esterification of 2-phenoxybenzoic acid with methanol. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Decarbonylative Coupling with Palladium Catalysts

This reaction enables the synthesis of dibenzofuran derivatives through intramolecular C–H arylation.

Reaction Conditions :

-

Catalyst : Pd(OAc)₂ with dcype/dcypt ligands

-

Base : K₂CO₃

-

Solvent : Toluene

Example :

Methyl 2-phenoxybenzoate undergoes cyclization to form dibenzofuran via a Pd-mediated mechanism involving oxidative addition, C–H activation, and reductive elimination.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Dibenzofuran | 44–89 | Pd(OAc)₂, dcype, K₂CO₃ |

Methylation with Dimethylaluminum Chloride

The methyl ester group can participate in methylation reactions under controlled conditions.

Reaction Conditions :

-

Reagent : Me₂AlCl

-

Catalyst : Ni(cod)₂ with dcype/dppp ligands

-

Solvent : 1,4-Dioxane/hexane

Yield : Moderate (exact yields unspecified)

Mechanism :

-

Oxidative addition of the ester to Ni(0).

-

Transmetalation with Me₂AlCl.

-

Reductive elimination to yield methylated products.

Oxidation to Hydroxyphenoxy Derivatives

PhIO-mediated oxidation converts 2-aryloxybenzamides to 2-(4-hydroxyphenoxy)benzamide derivatives.

Reaction Conditions :

-

Oxidant : PhIO (2 equiv)

-

Solvent : Trifluoroacetic acid (TFA)

-

Temperature : Room temperature

Yield : High (specific data not provided)

Applications :

-

Key step in synthesizing bioactive compounds with antibacterial/antitumor properties.

Hydrazide Formation

This compound reacts with hydrazine hydrate to form 2-phenoxybenzohydrazide, a precursor for anticonvulsant agents.

Conditions :

Ullmann Coupling

Used in synthesizing this compound from methyl 2-iodobenzoate and phenol derivatives.

Conditions :

Comparative Reaction Data

| Reaction Type | Key Reagents/Catalysts | Yield (%) | Notable Products |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH | 83–96 | This compound |

| Decarbonylative Coupling | Pd(OAc)₂, dcype | 44–89 | Dibenzofuran |

| Aryne Coupling | CsF, o-TMS phenyl triflate | 80 | Xanthone |

| Hydrazide Formation | NH₂NH₂·H₂O | 82 | 2-Phenoxybenzohydrazide |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-phenoxybenzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for creating derivatives with significant biological activities, particularly in medicinal chemistry. The compound can be synthesized through the esterification of 2-phenoxybenzoic acid with methanol, often employing acid catalysts to facilitate the reaction under controlled conditions.

Table 1: Synthesis Methods of this compound

| Method | Description |

|---|---|

| Esterification | Reaction of 2-phenoxybenzoic acid with methanol using acid catalysts |

| Diazomethane Reaction | Utilizes (trimethylsilyl)diazomethane for synthesis |

Biological Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives synthesized from this compound. For instance, a series of flavone derivatives were synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock Seizure (MES) model. Some derivatives exhibited significant protective effects compared to standard drugs like phenytoin .

Case Study: Flavone Derivatives

In a study published in the Journal of Chemical and Pharmaceutical Research, researchers synthesized flavone hydrazones from this compound and assessed their anticonvulsant activity. The results indicated that certain compounds demonstrated enhanced efficacy against seizures, suggesting potential therapeutic applications for treating epilepsy and related disorders .

Pharmaceutical Development

Precursor for Drug Synthesis

This compound is also explored as a precursor for developing pharmaceutical compounds with various therapeutic effects. Its derivatives have shown promise in inhibiting specific enzymes and receptors involved in disease processes, making it a valuable compound in drug discovery .

Table 2: Biological Activities of this compound Derivatives

| Derivative Type | Biological Activity |

|---|---|

| Hydrazones | Anticonvulsant |

| Chalcones | Anticonvulsant |

| Benzamide Derivatives | Potential therapeutic effects for diabetes and obesity |

Industrial Applications

Production of Specialty Chemicals

In addition to its applications in research and pharmaceuticals, this compound is utilized in the industrial sector for producing specialty chemicals and materials. Its role as a building block in synthesizing polymers and dyes further underscores its versatility.

Mecanismo De Acción

The mechanism of action of methyl 2-phenoxybenzoate involves its interaction with various molecular targets. It can act as a precursor to biologically active compounds that interact with specific enzymes and receptors in the body. The exact pathways and molecular targets depend on the specific derivative being studied .

Comparación Con Compuestos Similares

Methyl 2-phenoxybenzoate can be compared with other similar compounds such as:

Methyl 3-phenoxybenzoate: Similar structure but different position of the phenoxy group.

Methyl 4-phenoxybenzoate: Similar structure but different position of the phenoxy group.

2-Phenoxybenzoic acid: The carboxylic acid derivative of this compound.

This compound is unique due to its specific position of the phenoxy group, which can influence its reactivity and biological activity .

Actividad Biológica

Methyl 2-phenoxybenzoate is an organic compound with the molecular formula . It serves as a significant intermediate in the synthesis of various derivatives that exhibit notable biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

1. Pharmacological Properties

This compound has been studied for various pharmacological activities:

- Analgesic Activity : It is utilized in the preparation of hydrazides and hydrazones, which have demonstrated analgesic properties. These derivatives are synthesized to enhance therapeutic efficacy against pain.

- Anticonvulsant Activity : Research has shown that derivatives of this compound exhibit anticonvulsant effects. A study synthesized chalcone-derived hydrazides from this compound and evaluated their activity using the Maximal Electroshock Seizure (MES) model. Some compounds displayed significant protective effects compared to the standard drug phenytoin .

2. Synthesis Methods

This compound can be synthesized through various methods:

- Esterification : The most common method involves the esterification of 2-phenoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs at room temperature under an inert atmosphere to ensure high yield and purity.

- Alternative Synthetic Routes : Other methods include using (trimethylsilyl)diazomethane in conjunction with 2-phenoxybenzoic acid, showcasing the compound's versatility as a synthetic intermediate.

3.1 Anticonvulsant Activity Study

A notable study evaluated a series of hydrazide derivatives synthesized from this compound for their anticonvulsant activity:

- Methodology : The compounds were tested on male Wistar rats using the MES model, where seizures were induced electrically. The test compounds were administered intraperitoneally at different doses (30 mg/kg), and their efficacy was compared to phenytoin .

- Results : The study found varying degrees of anticonvulsant activity among the synthesized compounds. For instance, some derivatives showed up to 70% protection against seizures, indicating potential for further development as anticonvulsants .

| Compound | % Protection | ED50 (mg/kg) | Remarks |

|---|---|---|---|

| Compound A | 65% | 40.96 | Significant activity |

| Compound B | 70% | 30.00 | Comparable to phenytoin |

| Compound C | 50% | 50.00 | Moderate activity |

3.2 In-Silico Studies

In-silico studies were conducted to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the synthesized derivatives:

- Findings : Most compounds demonstrated favorable ADME profiles, with low predicted neurotoxicity, suggesting that they could be viable candidates for further pharmacological development .

4. Conclusion

This compound is a valuable compound in medicinal chemistry, particularly for its potential analgesic and anticonvulsant activities. Its derivatives have shown promising results in various studies, highlighting their therapeutic potential. Further research is warranted to explore these compounds' full capabilities and optimize their pharmacological properties.

Propiedades

IUPAC Name |

methyl 2-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGYLBSXMKBSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345859 | |

| Record name | Methyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-56-6 | |

| Record name | Methyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.